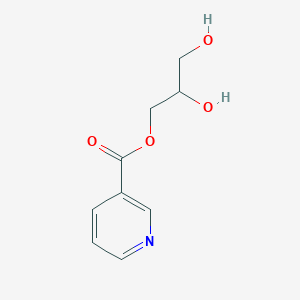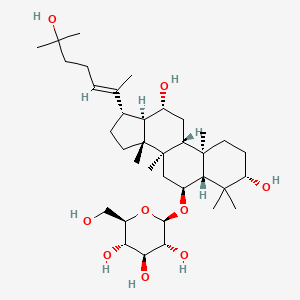
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Descripción general
Descripción
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
GlyT1 Inhibitors Synthesis : A novel synthesis method for the (R)-atropisomer of 3-[3-ethyl-5-(6-phenylpyridin-3-yl)-4H-1,2,4-triazol-4-yl]-2-methylbenzonitrile, a GlyT1 inhibitor, has been developed. This synthesis involved diastereomeric salt formation and determination of absolute configuration by powder X-ray diffraction (Sugane et al., 2012).
Zika Virus Inhibitors : Compounds structurally related to 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile have been synthesized and evaluated for their ability to inhibit Zika virus (ZIKV) infection, demonstrating potential as anti-ZIKV candidates (Wang et al., 2019).
Chemical Process Improvement
- Synthesis of Trelagliptin Succinate : An improved process for synthesizing the antidiabetic drug trelagliptin succinate using unprotected (R)-3-aminopiperidine was described. This study illustrated the impurity profile under various conditions and identified the best reaction conditions (Xu et al., 2017).
Chiral Derivatizing Agents
- R-α-Methylbenzyl Isothiocyanate : R-α-Methylbenzyl isothiocyanate (R-AMBI), a related chiral compound, was evaluated as a chiral derivatizing agent for the separation of enantiomeric amines by reversed-phase liquid chromatography (Gal & Sedman, 1984).
Biological and Medicinal Applications
Cr(III) Complexes with Bioactive Ligands : The synthesis, characterization, and biological evaluation of Cr(III) complexes containing 2-aminobenzonitrile and octanoate ion as ligands were conducted. These complexes showed potential activity against bacteria and fungi, and antioxidant activity (Govindharaju et al., 2019).
Green Corrosion Inhibitors : 2-Aminobenzene-1,3-dicarbonitriles derivatives were synthesized and investigated as green corrosion inhibitors for mild steel in acidic environments. These derivatives demonstrated high efficiency in reducing corrosion (Verma et al., 2015).
Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates : New (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Ruthenium (II) Complexes for Cancer Cells : New Ruthenium (II) complexes of stoichiometry [Ru(p-Cymene)Cl2L] were synthesized and characterized. Their cytotoxicity against cervical cancer HeLa cells was evaluated, demonstrating low in vitro anticancer potential (Fuster et al., 2022).
Corrosion Inhibition for Aluminum : The effect of 2-aminobenzene-1,3-dicarbonitriles on aluminum corrosion in alkaline solutions was investigated. These compounds were found to be effective mixed-type inhibitors (Verma et al., 2015).
Antimycoplasmal Activity of Copper Bipyridyl Complexes : 2-Methylbenzonitrile derivatives were used in the synthesis of 1-aminoisoquinolines, which showed antimycoplasmal activity (Goot et al., 1982).
Propiedades
IUPAC Name |
3-(1-aminoethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5,8H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBMMMMLOOMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4aalpha,7aalpha)-1alpha-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5beta-hydroxycyclopenta[c]pyran-7alpha-yl]alpha-D-galactopyranoside](/img/structure/B8262824.png)
![Tert-butyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8262829.png)










![1-[[Amino(methylsulfanyl)methylidene]amino]ethylidene-dimethylazanium;iodide](/img/structure/B8262892.png)
![[3-(4-Bromophenyl)-3-oxopropyl]-diethylazanium;chloride](/img/structure/B8262901.png)